DNA43 protein falls under the category of synthetic peptides and can be further classified based on its functional roles in biological systems, such as signaling, structural, or catalytic functions. Its unique properties make it suitable for applications in biotechnology and molecular biology.
The synthesis of DNA43 protein involves several key methods:
The molecular structure of DNA43 protein can be characterized using techniques such as:
The precise amino acid sequence and resultant folding patterns dictate the functional capabilities of DNA43 protein, influencing its interaction with other biomolecules.
DNA43 protein participates in various biochemical reactions:
The mechanism of action for DNA43 protein depends on its specific application:
Relevant analytical techniques like circular dichroism spectroscopy may be employed to study its folding and stability under various conditions .
DNA43 protein has several scientific uses:
TAR DNA-binding protein 43 (TDP-43) is a 414-amino acid, multidomain protein central to RNA metabolism and neurodegeneration. Its structured domains enable nucleic acid binding, oligomerization, and subcellular trafficking, while disordered regions confer functional plasticity and aggregation propensity [1] [7].
The NTD (residues 1–102) adopts a ubiquitin-like fold with one α-helix and six β-strands. This domain drives concentration-dependent oligomerization via head-to-tail interactions, forming dimers and higher-order assemblies essential for physiological function. Biophysical studies reveal:
Table 1: Key Structural Domains of TDP-43
Domain | Residues | Structural Features | Primary Functions |
---|---|---|---|
N-terminal (NTD) | 1–102 | Ubiquitin-like fold (6 β-strands, 1 α-helix) | Oligomerization, splicing regulation, LLPS control |
RRM1 | 104–176 | 5 β-strands, 2 α-helices | Primary nucleic acid binding (TG/UG sequences) |
RRM2 | 192–262 | Similar to RRM1 but sterically restricted | Enhances RRM1 specificity, supports RNA alignment |
C-terminal (CTD) | 274–414 | Intrinsically disordered (80% by PONDR prediction) | Phase separation, protein interactions, aggregation |
Linker/NLS | 80–102 | Partially structured | Nuclear import regulation |
RRM1 (104–176) and RRM2 (192–262) adopt canonical RRM folds (β1α1β2β3α2β4 topology). They operate synergistically to achieve high-affinity, sequence-specific binding:
The CTD (274–414) is intrinsically disordered and harbors a Q/N-rich prion-like domain (residues 345–366) and a glycine-rich region (366–414). Key features include:
The bipartite NLS (residues 80–98) within the NTD-linker region and the NES (239–250) between RRM2 and CTD regulate nucleocytoplasmic shuttling:
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